molecular formula C21H13Cl2N3O4S B3721151 (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

Cat. No.: B3721151
M. Wt: 474.3 g/mol
InChI Key: HHOATLVWUWVGJV-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, derivatives of thiazolidinones are being explored for their potential use as therapeutic agents in the treatment of diseases such as diabetes, cancer, and infectious diseases.

Industry

Industrially, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones with different substituents on the phenyl and furan rings. Examples include:

  • (5Z)-2-(3-chlorophenyl)imino-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
  • (5Z)-2-(4-methylphenyl)imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

IUPAC Name

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O4S/c1-11-2-4-13(9-16(11)23)24-21-25-20(27)19(31-21)10-14-5-7-18(30-14)12-3-6-15(22)17(8-12)26(28)29/h2-10H,1H3,(H,24,25,27)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOATLVWUWVGJV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.